

The Cellular Target of AZ82: An In-depth Technical Guide

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Compound of Interest

Compound Name: AZ82

Cat. No.: B15602486

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Introduction

AZ82 is a potent and selective small molecule inhibitor that has garnered significant interest within the cancer research community. Its ability to specifically target cellular machinery essential for the survival of cancer cells, particularly those with a common oncogenic feature, positions it as a promising candidate for further therapeutic development. This technical guide provides a comprehensive overview of the cellular target of **AZ82**, its mechanism of action, and the experimental methodologies used to elucidate its function.

The Primary Cellular Target: Kinesin-like Protein KIFC1 (HSET)

The primary cellular target of **AZ82** is the kinesin-like protein KIFC1, also known as HSET (Human Spleen, Embryo, Testis expressed).[1][2][3][4] KIFC1 is a member of the kinesin-14 family of motor proteins, which are characterized by their C-terminal motor domain.[5] Unlike most kinesins that move towards the plus-end of microtubules, KIFC1 is a minus-end-directed motor.[6]

In normal diploid cells, the function of KIFC1 is largely non-essential.[7] However, a hallmark of many cancer cells is the presence of supernumerary centrosomes, a condition known as centrosome amplification.[8] To avoid mitotic catastrophe and cell death resulting from

multipolar spindle formation, cancer cells rely on a mechanism called centrosome clustering, where multiple centrosomes are gathered into two functional spindle poles. KIFC1 plays an indispensable role in this centrosome clustering process.[6][8] By inhibiting KIFC1, **AZ82** disrupts this crucial survival mechanism in cancer cells with amplified centrosomes, leading to the formation of multipolar spindles and subsequent cell death.[1][3]

Mechanism of Action

AZ82 functions as a potent, reversible, ATP-competitive, and microtubule-noncompetitive inhibitor of KIFC1.[3][4] This means that **AZ82** directly competes with ATP for binding to the motor domain of KIFC1.[3] A key aspect of its mechanism is that **AZ82** specifically binds to the KIFC1/microtubule (MT) complex with high affinity and does not interact with KIFC1 or microtubules alone.[1][3] This specific binding to the active complex inhibits the microtubule-stimulated ATPase activity of KIFC1, thereby halting its motor function.[3]

Quantitative Data Summary

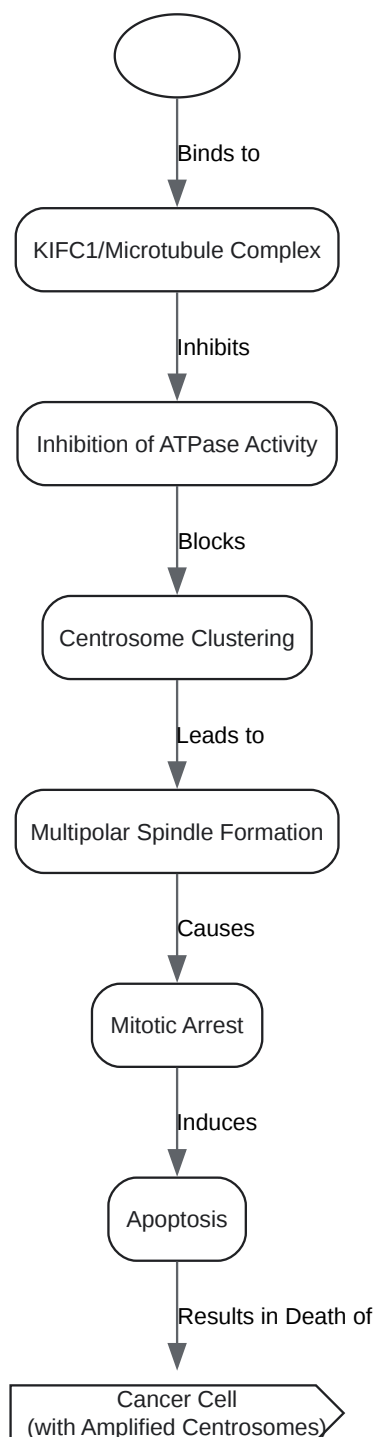
The following tables summarize the key quantitative data reported for **AZ82**'s interaction with its target, KIFC1.

Parameter	Value	Description	Reference
Ki	43 nM (0.043 µM)	Inhibition constant, indicating the high binding affinity of AZ82 to the KIFC1/microtubule complex.	[1][3][4]
IC50 (ATPase)	300 nM (0.3 µM)	Half-maximal inhibitory concentration against the microtubule-stimulated ATPase activity of KIFC1.	[1][3]

Parameter	IC50	Description	Reference
mant-ATP binding	$0.90 \pm 0.09 \mu\text{M}$	Inhibition of the binding of a fluorescent ATP analog, indicating interference with the ATP binding pocket.	[8]
mant-ADP release	$1.26 \pm 0.51 \mu\text{M}$	Inhibition of the release of a fluorescent ADP analog, suggesting AZ82 traps KIFC1 in an ADP-bound state on the microtubule.	[8]

Signaling Pathway and Cellular Consequences

The inhibition of KIFC1 by **AZ82** triggers a specific signaling cascade that leads to mitotic defects and cell death, particularly in cancer cells with centrosome amplification.



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Figure 1. Signaling pathway of **AZ82** in cancer cells with amplified centrosomes.

Experimental Protocols

Detailed experimental protocols for the discovery and characterization of **AZ82** are primarily found in the work by Wu et al. (2013). While the full, detailed methods are part of the supplementary information of the original publication, this section provides a synthesized overview of the key experimental procedures based on available information.

High-Throughput Screening (HTS) for KIFC1 ATPase Inhibitors

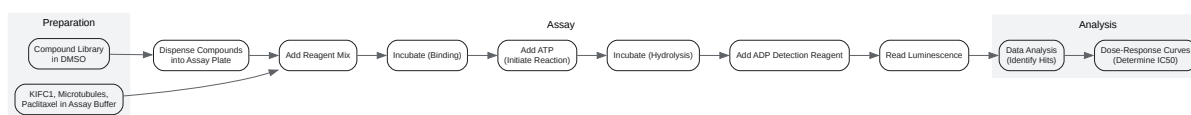
This assay was used to identify initial hits, including the scaffold for **AZ82**.

Objective: To identify small molecule inhibitors of the microtubule-stimulated ATPase activity of KIFC1.

Methodology:

- Reagent Preparation:
 - Assay Buffer: 15 mM PIPES (pH 7.0), 1 mM MgCl₂, 0.02% Tween-20.
 - Recombinant human KIFC1 protein.
 - Polymerized microtubules.
 - ATP solution.
 - ADP detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Assay Procedure (384-well or 1536-well format):
 - Dispense a small volume of compound library in DMSO into assay plates.
 - Add a solution containing KIFC1 protein, microtubules, and paclitaxel (to stabilize microtubules) in assay buffer to each well.
 - Incubate at room temperature to allow for compound binding.
 - Initiate the ATPase reaction by adding ATP to each well.

- Incubate at room temperature for a set period (e.g., 60 minutes) to allow for ATP hydrolysis.
- Stop the reaction and detect the amount of ADP produced using a luminogenic ADP detection reagent.
- Data Analysis:
 - Luminescence is measured using a plate reader.
 - A decrease in luminescence compared to DMSO controls indicates inhibition of KIFC1 ATPase activity.
 - Hits are confirmed and their potency (IC_{50}) is determined using dose-response curves.



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